![molecular formula C13H13NO B1608057 3-Phenoxy-benzylamine CAS No. 50742-37-5](/img/structure/B1608057.png)
3-Phenoxy-benzylamine
Overview
Description
3-Phenoxy-benzylamine is a chemical compound that is related to Phenoxybenzamine . Phenoxybenzamine is an alpha adrenergic antagonist used to treat pheochromocytoma and episodes of hypertension and sweating . It has been used to treat hypertension and as a peripheral vasodilator .
Synthesis Analysis
The synthesis of 3-Phenoxy-benzylamine and its derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of 3-Phenoxy-benzylamine, was found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Molecular Structure Analysis
The molecular structure of 3-Phenoxy-benzylamine related compounds has been determined . For example, the crystal structure of ®-3-phenoxy-2-propanol-1-benzylammonium ®-2-phenoxypropionate [®-BAPP·®-PPA] has been determined .
Chemical Reactions Analysis
Chemical reactions involving 3-Phenoxy-benzylamine are complex and occur on separate time scales because they involve various chemical species with differing activation energies . This trait enables us to distinguish between a species’ behavior at various phases of a reaction, such as quick and sluggish reactions .
Physical And Chemical Properties Analysis
Physical properties of 3-Phenoxy-benzylamine include density, color, hardness, melting and boiling points, and electrical conductivity . A chemical property describes the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Aliphatic Building Blocks
3-Phenoxy-benzylamine can be used as an aliphatic building block in organic and biomolecular chemistry . Primary aliphatic amines like 3-Phenoxy-benzylamine are ubiquitous in natural products and can be harnessed as valuable C (sp 3) synthons .
Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3
3-Phenoxy-benzylamine-based inhibitors have been designed and synthesized as potential agents for prostate cancer therapeutics . These inhibitors are selective over the type 2 isozyme of 17β-HSD2 and show less than 20% inhibition when tested at 10 µM .
Csp3–H Arylation
3-Phenoxy-benzylamine can be used in the regio- and chemoselective Csp3–H arylation of benzylamines . This process involves the selective generation of the sulfur-centered radical .
Development of New Synthetic Methodologies
The compound can be used in the development of new synthetic methodologies for aliphatic deamination chemistry .
Late-stage Modifications of Bioactive Scaffolds
3-Phenoxy-benzylamine can be used in the late-stage modifications of bioactive scaffolds . This is critical to advancing the chemistry of typically unreactive aliphatic bonds .
Photochemical Strategies
3-Phenoxy-benzylamine can be used in photochemical strategies to target functionalities such as carboxylic acids, olefins, and alcohols .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-phenoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFNISFRBVGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360254 | |
Record name | 3-Phenoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenoxyphenyl)methanamine | |
CAS RN |
50742-37-5 | |
Record name | 3-Phenoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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